molecular formula C17H21N5O3 B12234377 6-{4-[3-(2-Methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidin-1-yl}pyridine-3-carbonitrile

6-{4-[3-(2-Methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidin-1-yl}pyridine-3-carbonitrile

Cat. No.: B12234377
M. Wt: 343.4 g/mol
InChI Key: RTZUNHVLUIXUEF-UHFFFAOYSA-N
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Description

6-{4-[3-(2-Methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidin-1-yl}pyridine-3-carbonitrile is a complex organic compound with a unique structure that includes an imidazolidinone ring, a piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[3-(2-Methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidin-1-yl}pyridine-3-carbonitrile typically involves multiple steps, starting from readily available starting materialsThe final step involves the coupling of the pyridine ring through a palladium-catalyzed cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

6-{4-[3-(2-Methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidin-1-yl}pyridine-3-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes .

Scientific Research Applications

6-{4-[3-(2-Methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidin-1-yl}pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{4-[3-(2-Methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidin-1-yl}pyridine-3-carbonitrile involves its interaction with specific molecular targets within biological systems. This can include binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazolidinone derivatives, piperidine derivatives, and pyridine derivatives. Examples include:

Uniqueness

What sets 6-{4-[3-(2-Methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidin-1-yl}pyridine-3-carbonitrile apart is its specific combination of functional groups and rings, which confer unique chemical and biological properties.

Properties

Molecular Formula

C17H21N5O3

Molecular Weight

343.4 g/mol

IUPAC Name

6-[4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidin-1-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C17H21N5O3/c1-25-9-8-21-16(23)12-22(17(21)24)14-4-6-20(7-5-14)15-3-2-13(10-18)11-19-15/h2-3,11,14H,4-9,12H2,1H3

InChI Key

RTZUNHVLUIXUEF-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)CN(C1=O)C2CCN(CC2)C3=NC=C(C=C3)C#N

Origin of Product

United States

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